3-Benzyloxy-6-chloroaniline physical and chemical properties
3-Benzyloxy-6-chloroaniline physical and chemical properties
An In-Depth Technical Guide to 3-Benzyloxy-6-chloroaniline and Its Isomers: Properties, Synthesis, and Applications
A Note on Nomenclature: The chemical name "3-Benzyloxy-6-chloroaniline" is ambiguous under standard IUPAC naming conventions. The numbering of the aniline ring typically starts from the carbon atom bearing the amino group. Therefore, this guide will focus on a structurally related and well-documented isomer, 4-Benzyloxy-3-chloroaniline (CAS: 59404-86-3) , a key intermediate in pharmaceutical research. The principles and data presented here serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
4-Benzyloxy-3-chloroaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amine, a chloro group, and a benzyloxy ether, provides multiple points for chemical modification, making it a versatile precursor in medicinal chemistry. The presence of the chloro- and benzyloxy- moieties significantly influences the reactivity and physicochemical properties of the aniline core, offering a nuanced platform for the design of targeted therapeutic agents. This guide provides a detailed examination of its physical and chemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications in the field of drug discovery.
Physicochemical and Molecular Properties
The fundamental properties of 4-Benzyloxy-3-chloroaniline are summarized below. These characteristics are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-4-(phenylmethoxy)aniline | [1] |
| CAS Number | 59404-86-3 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [1] |
| Molecular Weight | 233.69 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 56-60 °C | [2][3] |
| Boiling Point | 390.6 ± 27.0 °C (Predicted) | [2] |
| pKa | 4.10 ± 0.10 (Predicted) | [2] |
| XLogP3 | 3.3 | [1] |
Spectroscopic Characterization
Elucidation of the structure of 4-Benzyloxy-3-chloroaniline relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
Caption: Structure of 4-Benzyloxy-3-chloroaniline with atom numbering for NMR analysis.
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1H NMR (Expected):
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δ 7.3-7.5 ppm (m, 5H): These signals correspond to the protons of the phenyl ring of the benzyloxy group.
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δ 6.8-7.0 ppm (m, 3H): These signals are attributed to the aromatic protons on the aniline ring (H-2, H-5, and H-6). The exact splitting pattern will be complex due to coupling between these protons.
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δ 5.1 ppm (s, 2H): A singlet corresponding to the two methylene protons (-O-CH₂-) of the benzyl group.
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δ 3.6 ppm (br s, 2H): A broad singlet for the two amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration.
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13C NMR (Expected):
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δ 140-150 ppm: Aromatic carbons attached to the oxygen and nitrogen atoms (C-1 and C-4).
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δ 127-129 ppm: Aromatic carbons of the benzyl group's phenyl ring.
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δ 115-125 ppm: Aromatic carbons of the aniline ring, including the carbon bearing the chlorine atom (C-2, C-3, C-5, and C-6).
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δ 70 ppm: The methylene carbon (-O-CH₂-) of the benzyl group.
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Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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3300-3500 cm⁻¹ (sharp peaks): N-H stretching vibrations of the primary amine.
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3030-3100 cm⁻¹ (sharp peaks): Aromatic C-H stretching.
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2850-2960 cm⁻¹ (sharp peaks): Aliphatic C-H stretching of the methylene group.
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1600-1620 cm⁻¹ (strong peak): N-H bending (scissoring) vibration.
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1450-1550 cm⁻¹ (multiple peaks): Aromatic C=C stretching vibrations.
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1200-1250 cm⁻¹ (strong peak): Aryl-O-C asymmetric stretching of the ether linkage.
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1000-1050 cm⁻¹ (strong peak): Aryl-O-C symmetric stretching.
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700-800 cm⁻¹ (strong peak): C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A prominent peak at m/z = 233, corresponding to the molecular weight of the compound.
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Isotope Peak (M+2)⁺: A significant peak at m/z = 235 (approximately one-third the intensity of the M⁺ peak), which is characteristic of a molecule containing one chlorine atom.
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Major Fragment: A peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), a very stable fragment from the benzyl group.
Synthesis Protocol: Reduction of 4-Benzyloxy-3-chloronitrobenzene
A reliable and scalable synthesis of 4-benzyloxy-3-chloroaniline involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene, using stannous chloride (SnCl₂). This method is favored for its mild conditions and tolerance of the benzyl ether and chloro functionalities.[4][5]
Caption: Synthesis of 4-Benzyloxy-3-chloroaniline via reduction.
Experimental Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-benzyloxy-3-chloronitrobenzene (1.0 eq) in ethanol.
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Addition of Reagents: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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Purification: The crude 4-benzyloxy-3-chloroaniline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Applications in Drug Discovery and Development
The structural motifs present in 4-benzyloxy-3-chloroaniline make it a valuable intermediate in the synthesis of pharmacologically active compounds.
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Kinase Inhibitors: This aniline derivative is a key building block for the synthesis of various kinase inhibitors. For instance, it is a known impurity and synthetic precursor for Lapatinib , a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[6] The aniline nitrogen serves as a nucleophile to displace a leaving group on a heterocyclic core, a common strategy in the assembly of these drugs.
Caption: Role of 4-Benzyloxy-3-chloroaniline in the synthesis of Lapatinib.
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Enzyme Inhibitors: It is used in the preparation of potent and selective inhibitors for the UBLCP1 proteasome phosphatase, which is implicated in cellular protein degradation pathways.[2][3]
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Scaffold for Combinatorial Chemistry: Due to its multiple functional groups, it can be readily incorporated into combinatorial libraries to generate a large number of diverse molecules for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
4-Benzyloxy-3-chloroaniline is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazard Identification:
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Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
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Wear safety glasses with side-shields or chemical goggles.
-
Wear a lab coat.
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-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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-
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
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References
- Thermo Fisher Scientific. (2025, September 15).
- Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]
- Chen, H., Nilsen, C. N., Choudhury, A., & Sorgi, K. L. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.
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ResearchGate. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]
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